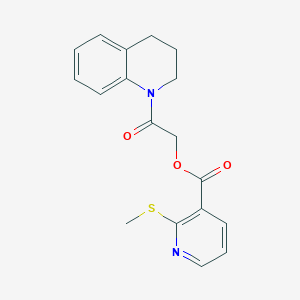
2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes tert-butyl groups, a methoxyacrylamido moiety, and a phenyl methyl carbonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate typically involves multiple steps. One common approach is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or zeolites
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl methyl carbonates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: In medicine, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyacrylamido group plays a crucial role in its binding affinity and specificity, while the tert-butyl groups enhance its stability and lipophilicity.
Comparación Con Compuestos Similares
2,4-Di-tert-butylphenol: A related compound used in the production of antioxidants and UV absorbers.
Ivacaftor Methylcarbonate: A compound with a similar carbonate structure used in the treatment of cystic fibrosis.
Uniqueness: 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H29NO5 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
[2,4-ditert-butyl-5-[[(E)-3-methoxyprop-2-enoyl]amino]phenyl] methyl carbonate |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)13-11-14(20(4,5)6)16(26-18(23)25-8)12-15(13)21-17(22)9-10-24-7/h9-12H,1-8H3,(H,21,22)/b10-9+ |
Clave InChI |
XJAAHPJPHIVYAQ-MDZDMXLPSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/OC)OC(=O)OC)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C=COC)OC(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357399.png)



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)



